PD184161 is a synthetic, cell-permeable organic compound widely utilized in biological and biochemical research. [] It belongs to the class of compounds known as mitogen-activated protein kinase kinase (MEK) inhibitors. [] PD184161 specifically targets MEK1 and MEK2, key enzymes within the MAPK/ERK signaling pathway, which regulates various cellular processes like proliferation, differentiation, and survival. [] Due to its high selectivity and potency, PD184161 serves as a valuable tool for investigating the role of the MAPK/ERK pathway in diverse physiological and pathological conditions, including cancer, cardiovascular diseases, and inflammatory disorders. [, , ]
PD 184161, also known as 2-(2-chloro-4-iodophenylamino)-N-cyclopropylmethoxy-3,4-difluoro-5-bromobenzamide, is a potent and selective inhibitor of the mitogen-activated protein kinase (MAPK) pathway, specifically targeting the MEK1 and MEK2 enzymes. This compound has garnered attention for its potential therapeutic applications in cancer treatment, particularly in hepatocellular carcinoma (HCC) and other malignancies characterized by aberrant MAPK signaling pathways.
PD 184161 is classified as a small molecule drug and falls under the category of MEK inhibitors. It is synthesized through complex organic chemistry methods and has been evaluated in various preclinical studies for its efficacy in inhibiting tumor growth and promoting apoptosis in cancer cells. Its development is part of a broader effort to target the MAPK signaling pathway, which is frequently dysregulated in tumors.
The synthesis of PD 184161 involves several key steps:
Industrial production requires scaling up these laboratory methods while maintaining consistency and quality, often involving optimization of reaction conditions and stringent quality control measures .
The molecular structure of PD 184161 can be depicted as follows:
This structural complexity is crucial for its interaction with the MEK enzymes, influencing its potency and selectivity .
PD 184161 can undergo several types of chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various catalysts to facilitate substitution processes .
PD 184161 exerts its effects primarily through the inhibition of MEK1 and MEK2 activities within the Raf/MEK/ERK signaling pathway. This pathway is pivotal in regulating cellular processes such as growth, differentiation, and proliferation. The mechanism involves:
These properties are essential for understanding how PD 184161 behaves under different experimental conditions .
PD 184161 has been studied extensively for its potential applications in oncology:
The Ras/Raf/MEK/ERK signaling cascade (also known as the MAPK/ERK pathway) is a critical intracellular transduction pathway governing fundamental cellular processes including proliferation, survival, differentiation, and apoptosis. In hepatocellular carcinoma (HCC), this pathway is aberrantly activated in a substantial majority of cases, contributing significantly to oncogenesis, disease progression, and therapeutic resistance. Unlike many other solid tumors where pathway activation frequently stems from RAS or RAF gain-of-function mutations, HCC exhibits distinct molecular characteristics. Activating mutations in RAS or RAF genes occur in less than 5% of HCC cases [3] [5]. Instead, constitutive activation predominantly arises through alternative mechanisms:
Constitutive activation of MEK1/2, the central kinases in this pathway, results in persistent phosphorylation and activation of their sole substrates, ERK1 and ERK2 (p44/p42 MAPK). Activated ERK translocates to the nucleus and phosphorylates numerous transcription factors (e.g., c-Fos, c-Jun, c-Myc, Ets-1), leading to the transcriptional upregulation of genes promoting:
Clinically, activation of the MAPK/ERK pathway, evidenced by high levels of phosphorylated ERK (p-ERK) or overexpression of components like RAF-1, correlates strongly with aggressive tumor biology, early recurrence, metastasis, and poor prognosis in HCC patients [2] [3] [5]. This establishes the pathway, and particularly MEK1/2, as a compelling therapeutic target.
Table 1: Key Activation Features of Ras/Raf/MEK/ERK Signaling in HCC
Feature | Details | Frequency/Level in HCC | Significance |
---|---|---|---|
RAS/RAF Mutations | Activating mutations (e.g., KRAS, NRAS, BRAF V600E) | <5% of cases | Rare genetic driver, unlike other cancers |
RTK Overexpression | EGFR, c-MET, VEGFR, IGFR | EGFR: ~47.1%, c-MET: 20-48% | Major upstream drivers of pathway activation |
Core Component Overexpression | RAF-1 protein | 100% of HCCs (91.2% in cirrhosis) | Independent marker of poor prognosis |
Core Component Overexpression | MEK mRNA | 40% of cases | Contributes to sustained signaling |
Core Component Overexpression | ERK mRNA | 50% of cases | Terminal kinase with >160 substrates |
Pathway Activity | MEK1/2 phosphorylation | 7-fold increase vs. benign tissue | Indicates active signaling flux |
Pathway Activity | ERK1/2 phosphorylation (p-ERK) | >50% early stage; ~100% advanced stage | Correlates with stage and poor survival |
PD 184161 (also known as CI-1040 analog or 2-(2-Chloro-4-iodo-phenylamino)-N-cyclopropylmethoxy-3,4-difluoro-5-[(3-fluoro-phenyl)methyl] benzamide) is a potent, selective, ATP-noncompetitive, allosteric inhibitor of MEK1 and MEK2. Its development and investigation in HCC research were driven by the compelling rationale of targeting the frequently dysregulated MAPK/ERK pathway and the limitations of earlier MEK inhibitors:
PD 184161 served as a valuable pharmacological tool to validate MEK as a therapeutic target in HCC models. Its potent and selective inhibition provided clear proof-of-concept that suppressing MEK-ERK signaling has significant anti-tumor effects (proliferation arrest, apoptosis) in HCC in vitro and in early-stage disease in vivo. However, its inability to durably suppress pathway activity and control established tumors in preclinical models mirrored clinical challenges observed with other targeted agents in HCC and emphasized the complexity of sustained pathway inhibition in this malignancy. Research using PD 184161 thus not only established the importance of MEK but also highlighted the critical need to overcome resistance mechanisms for successful therapeutic targeting of the MAPK/ERK pathway in HCC.
Table 2: Pre-Clinical Profile of PD 184161 in HCC Models
Characteristic | Finding | Significance |
---|---|---|
Target | MEK1/2 (Allosteric inhibitor) | Highly selective for MEK1/2 kinases |
In Vitro IC50 (MEK Inhibition) | 10-100 nM | More potent than PD098059 or U0126 |
Key In Vitro Effects | Inhibition of proliferation, Induction of apoptosis | Concentration ≥ 1.0 µM; Time/Conc. dependent |
Key In Vivo Effect (Short-Term) | Suppresses tumor engraftment/initial growth | P < 0.0001 vs. control |
Key In Vivo Effect (Short-Term) | Reduces tumor p-ERK levels (3-12h post-dose) | P < 0.05 vs. control; Confirms target engagement |
Key In Vivo Effect (Long-Term) | Refractory p-ERK suppression in established tumors | Loss of signaling inhibition over time (24 days dosing) |
Key In Vivo Effect (Long-Term) | No significant effect on established tumor growth | Highlights acquired resistance mechanism(s) |
Administration Route | Oral | Enables convenient preclinical in vivo studies |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7